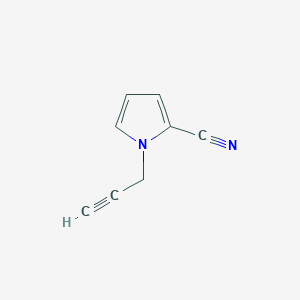













|
REACTION_CXSMILES
|
[Cl-].[Al+3].[Cl-].[Cl-].[CH2:5]([N:8]1[CH:12]=[CH:11][CH:10]=[C:9]1[C:13]#[N:14])[C:6]#[CH:7].Cl[CH:16]([O:18]C(Cl)Cl)Cl.[OH-].[Na+]>C(Cl)Cl.O.[N+](C)([O-])=O>[CH:16]([C:11]1[CH:10]=[C:9]([C:13]#[N:14])[N:8]([CH2:5][C:6]#[CH:7])[CH:12]=1)=[O:18] |f:0.1.2.3,6.7|
|


|
Name
|
|
|
Quantity
|
2.36 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
6 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
1.3 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)N1C(=CC=C1)C#N
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0.5 mL
|
|
Type
|
solvent
|
|
Smiles
|
[N+](=O)([O-])C
|
|
Name
|
|
|
Quantity
|
1.49 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(Cl)OC(Cl)Cl
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
33 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
to return to 20° C., at which temperature it
|
|
Type
|
WAIT
|
|
Details
|
was held for 18 hours
|
|
Duration
|
18 h
|
|
Type
|
EXTRACTION
|
|
Details
|
Extraction
|
|
Type
|
WASH
|
|
Details
|
the extracts were washed with a 1M potassium bicarbonate solution
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated to dryness
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C=1C=C(N(C1)CC#C)C#N
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.5 g | |
| YIELD: CALCULATEDPERCENTYIELD | 117% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |